Myrcludex B, also known as bulevirtide, is a synthetic peptide that acts as an entry inhibitor for hepatitis B virus and hepatitis D virus. It mimics the binding domain of the sodium taurocholate co-transporting polypeptide, which serves as the primary receptor for these viruses in hepatocytes. Myrcludex B not only blocks viral entry but also inhibits the uptake of bile acids, leading to elevated levels of bile acids in the bloodstream. This compound is currently under clinical investigation for its efficacy in treating chronic hepatitis B and hepatitis D infections .
Myrcludex B is derived from the preS1 domain of the hepatitis B virus envelope protein, specifically designed to bind to the sodium taurocholate co-transporting polypeptide. It is classified as a peptide-based antiviral agent and falls under the category of entry inhibitors targeting viral receptors .
The synthesis of Myrcludex B involves solid-phase peptide synthesis using fluorenylmethoxycarbonyl/t-butyl chemistry. This method allows for the sequential addition of amino acids to a solid support, facilitating the formation of the peptide chain. The final product is purified through high-performance liquid chromatography to ensure high purity levels suitable for biological applications .
The synthesis process includes:
Myrcludex B consists of 47 amino acids, including a myristoyl moiety that enhances its membrane permeability. The structure has been elucidated through various techniques, including cryo-electron microscopy, revealing how it interacts with the sodium taurocholate co-transporting polypeptide .
Myrcludex B primarily functions through competitive inhibition, binding to the sodium taurocholate co-transporting polypeptide and preventing hepatitis B virus and hepatitis D virus from entering hepatocytes. This interaction alters the normal function of this transporter, which is responsible for bile acid uptake .
The mechanism of action involves Myrcludex B binding to the extracellular domain of the sodium taurocholate co-transporting polypeptide, effectively blocking its interaction with hepatitis B virus and hepatitis D virus. This prevents viral entry into liver cells, thereby inhibiting viral replication and spread .
Myrcludex B is a white to off-white powder that is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water. Its stability is influenced by pH and temperature conditions.
Myrcludex B has significant potential in antiviral therapy, particularly for patients with chronic hepatitis B and hepatitis D infections. It has been shown to effectively inhibit viral replication in preclinical studies and early-phase clinical trials. Its dual role in blocking viral entry while modulating bile acid levels presents unique therapeutic opportunities in managing liver diseases associated with these viruses .
The sodium taurocholate co-transporting polypeptide (NTCP), encoded by the SLC10A1 gene, is a transmembrane transporter predominantly expressed on the basolateral membrane of differentiated human hepatocytes. Its primary physiological function is the hepatic uptake of conjugated bile salts, notably sodium taurocholate, from the portal circulation [2] [3] [7]. Crucially, NTCP serves as the high-affinity functional receptor essential for the entry of both hepatitis B virus (HBV) and hepatitis D virus (HDV) into hepatocytes [2] [3]. This discovery represented a paradigm shift in understanding hepadnaviral pathogenesis and provided a precise molecular target for therapeutic intervention.
HBV and HDV exploit NTCP through a specific interaction with the pre-S1 domain (specifically, the N-terminal 2-48 amino acids) of the HBV large surface antigen (LHBsAg). This domain is fully conserved in the envelope proteins of both viruses, explaining HDV's dependence on HBV envelope proteins for infectivity [3] [7]. Binding studies demonstrate that NTCP acts as the critical rate-limiting step for viral attachment and subsequent internalization. Viral tropism is largely dictated by NTCP expression; its hepatocyte-specific localization confines productive infection to the liver, while ectopic expression renders non-hepatic cells susceptible to HBV and HDV pseudoparticles [2] [7].
The interaction exhibits genotype-specific variations influencing infectivity and potentially disease severity. Genotypes B and C, prevalent in Asia and associated with more severe chronic outcomes, show distinct binding kinetics to NTCP compared to genotypes common in Western countries (A and D) [1] [7]. Genetic polymorphisms in NTCP (e.g., rs2296651) can confer resistance to HBV infection by impairing receptor function and viral binding, further underlining its non-redundant role in viral entry [7].
Table 1: Key HBV Genotypes and Their Association with NTCP Interaction and Geographic Distribution
HBV Genotype | Prevalence Region | Disease Severity Association | NTCP Binding Affinity Notes |
---|---|---|---|
A | Africa, Northwestern Europe | Moderate | Standard affinity |
B & C | Asia, Australia, New Zealand | High (C > B), Lower IFN response (C) | Potential variations influencing entry efficiency |
D | Mediterranean, Middle East, India, Central Asia | Moderate-High | Standard affinity |
E | West Africa | Limited data | Limited data |
F & H | Central/South America, Mexico | Variable | Limited data |
G | USA, France | Associated with mutations | Potential functional differences |
Myrcludex B (Bulevirtide) is a synthetic, N-terminally myristoylated lipopeptide comprising 47 amino acids. It functions as a high-affinity competitive antagonist of NTCP by precisely mimicking the receptor-binding domain of the HBV pre-S1 region [2] [8]. Structural analyses reveal that Myrcludex B replicates the critical N-terminal motif (amino acids 2-48) of the native HBV large surface protein (LHBsAg) responsible for engaging NTCP [2] [3].
Its mechanism hinges on competitive inhibition: Myrcludex B binds to the extracellular loops of NTCP with significantly higher affinity (sub-nanomolar range) than the natural ligand sodium taurocholate or even the infectious virions themselves [2]. This high affinity arises from two key modifications:
By occupying the viral docking site on NTCP, Myrcludex B sterically hinders the initial attachment of HBV and HDV particles to the hepatocyte surface. Importantly, it also competes with and blocks the physiological binding and transport of bile acids (like taurocholate) through NTCP [2] [8]. However, under therapeutic conditions, this blockade is partial and transient, and bile acid transport is largely compensated by alternative transporters, preventing significant clinical cholestasis. The binding is essentially irreversible over the relevant timescale, providing sustained blockade of viral entry [2].
Following initial attachment via NTCP, HBV and HDV enter hepatocytes via receptor-mediated endocytosis, specifically a clathrin- and dynamin-dependent pathway [2] [4]. Myrcludex B's pre-S1 mimicry disrupts this critical post-attachment step. By saturating NTCP receptors with high-affinity, non-infectious decoys, Myrcludex B prevents the conformational changes in the viral envelope proteins and/or the receptor complex necessary to trigger the endocytic machinery [2] [8].
Experimental evidence demonstrates that pretreatment of hepatocytes with Myrcludex B completely blocks the internalization of both HBV and HDV particles. Crucially, it does not affect the endocytic process itself but specifically prevents the virus-receptor complex from initiating it [2]. Studies using NTCP-expressing cell lines (e.g., HepaRG cells) and primary human hepatocytes confirm that Myrcludex B treatment abolishes the detection of viral nucleocapsids in the cytoplasm and prevents the delivery of viral genomes (rcDNA for HBV, RNA for HDV) to the nucleus [2] [3] [8]. This inhibition occurs at the very first step of the viral life cycle, preventing establishment of the nuclear viral reservoir (cccDNA).
Furthermore, the mechanism extends beyond simple steric hindrance. Binding of the authentic pre-S1 domain or Myrcludex B may induce a conformational "lock" on NTCP, rendering it unable to undergo the structural rearrangements required for coupling with the endocytic apparatus [2]. This makes Myrcludex B a highly efficient and specific barrier to viral internalization.
The primary virological consequence of Myrcludex B-mediated entry blockade is the prevention of de novo infection of hepatocytes. This has profound implications for the replication cycles of both HBV and HDV, particularly concerning the establishment and maintenance of the covalently closed circular DNA (cccDNA) reservoir [2] [3] [4].
Impact on HBsAg from Integrated DNA: Notably, a significant portion of circulating HBsAg, especially in HBeAg-negative chronic infection, originates from transcripts of HBV DNA integrated into the host genome, not cccDNA. Myrcludex B does not suppress this source of HBsAg [4] [8].
HDV Replication Cycle Impact:
Table 2: Antiviral Effects of Myrcludex B on HBV and HDV Replication Markers in Clinical Studies
Virologic Marker | Effect of Myrcludex B Monotherapy | Mechanistic Basis | Clinical Evidence Summary |
---|---|---|---|
Serum HBV DNA | Modest decline (if any) | Indirect effect; reflects reduced new infections spreading, not direct suppression of ongoing replication in established cells. Existing cccDNA continues to produce virus. | Significant reductions primarily observed in combination with NUCs which target reverse transcription directly [8]. |
Serum HDV RNA | Rapid and significant decline | Potent blockade of de novo HDV infection spreading; HDV may have shorter infected cell half-life. Intracellular replication continues but new cell infection prevented. | >2 log10 reduction or undetectable HDV RNA in a significant proportion of patients after 24-48 weeks of treatment [2] [8]. |
HBsAg Levels | Minimal to no reduction | HBsAg is produced from both cccDNA and integrated HBV DNA. Myrcludex B blocks new cccDNA formation but does not affect existing cccDNA or integrated DNA transcription. | Generally stable or very slow decline during Myrcludex B monotherapy [8]. |
Intrahepatic cccDNA | Gradual reduction over long term | Prevents establishment of new cccDNA; existing cccDNA depleted only as infected hepatocytes die and are not replaced. | Demonstrated in human liver chimeric mouse models [2]; challenging to measure serially in patients but inferred from long-term kinetics. |
HBV RNA / Core-related Antigen | Modest decline | Reflects transcriptional activity of existing cccDNA pools, which is largely unaffected. Minor decline possible from reduced spread. | Correlates with changes in HBV DNA more than HBsAg during Myrcludex B treatment. |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0